molecular formula C18H16F4N2O3S B2589877 7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2189499-15-6

7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2589877
CAS No.: 2189499-15-6
M. Wt: 416.39
InChI Key: RDNHPMLPQFHEKJ-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl and trifluoromethyl-pyridine groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: The compound may be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione
  • 7-(2-bromophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione

Uniqueness

Compared to similar compounds, 7-(2-fluorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]-1lambda6,4-thiazepane-1,1-dione exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability. The trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O3S/c19-14-4-2-1-3-13(14)15-7-8-24(9-10-28(15,26)27)17(25)12-5-6-16(23-11-12)18(20,21)22/h1-6,11,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNHPMLPQFHEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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